molecular formula C27H29N3O5S2 B2563729 Methyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-85-4

Methyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2563729
CAS RN: 524679-85-4
M. Wt: 539.67
InChI Key: ZZGDPQAKMYWWAQ-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The compound also contains a pyridine ring, a six-membered ring with one nitrogen atom . Pyridinium salts, which are structurally similar to pyridine, are found in many natural products and bioactive pharmaceuticals .

Scientific Research Applications

  • Anti-Inflammatory Applications : A study on a structurally related molecule, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicates potential anti-inflammatory applications. This research suggests that similar compounds might have anti-inflammatory properties (Moloney, 2001).

  • Synthesis of Novel Compounds : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems highlights the versatility of these compounds in creating new chemical entities, which could be of interest in various scientific research areas (Bakhite et al., 2005).

  • Chemical Synthesis and Catalysis : The compound has been utilized in chemical synthesis, such as in the phosphine-catalyzed [4 + 2] annulation to form tetrahydropyridines, demonstrating its usefulness in organic synthesis and catalysis (Zhu et al., 2003).

  • Synthetic Intermediates for Polycyclic Compounds : These compounds can act as intermediates in the synthesis of polycyclic compounds, indicating their potential in the synthesis of complex organic molecules (Noguchi et al., 1986).

  • Development of Polyimides : The related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, has been used in the synthesis of new polyimides, showing the compound's applicability in materials science and polymer chemistry (Wang et al., 2006).

  • Antimicrobial Activity : Some derivatives of thieno[2,3-d]pyrimidines have shown promising antimicrobial activity, suggesting potential applications in medicinal chemistry and drug discovery (Kolisnyk et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. Pyrrolidine compounds can have different biological profiles depending on the spatial orientation of substituents and the stereoisomers .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and biological activity in more detail. It could also involve designing new compounds based on this scaffold with different biological profiles .

properties

IUPAC Name

methyl 6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5S2/c1-35-27(32)24-22-13-16-29(17-19-7-3-2-4-8-19)18-23(22)36-26(24)28-25(31)20-9-11-21(12-10-20)37(33,34)30-14-5-6-15-30/h2-4,7-12H,5-6,13-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGDPQAKMYWWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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